molecular formula C11H15BrO B8556219 4-Bromo-2-ethyl-1-isopropoxybenzene

4-Bromo-2-ethyl-1-isopropoxybenzene

Cat. No.: B8556219
M. Wt: 243.14 g/mol
InChI Key: GURUBDWASNDUQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom, an ethyl group, and an isopropoxy group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1-isopropoxybenzene typically involves the bromination of 2-ethyl-1-isopropoxy-benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 2-ethyl-1-isopropoxy-benzene derivatives.

    Oxidation: Formation of 4-bromo-2-ethyl-1-isopropoxy-phenol.

    Reduction: Formation of 2-ethyl-1-isopropoxy-benzene.

Scientific Research Applications

4-Bromo-2-ethyl-1-isopropoxybenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-1-isopropoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-Bromo-2-isopropoxybenzene: Similar structure but lacks the ethyl group.

    4-Bromo-1-chloro-2-ethylbenzene: Similar structure but contains a chlorine atom instead of the isopropoxy group.

    2-Bromo-4-ethylphenol: Similar structure but contains a hydroxyl group instead of the isopropoxy group.

Uniqueness: 4-Bromo-2-ethyl-1-isopropoxybenzene is unique due to the presence of both an ethyl group and an isopropoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-2-ethyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8H,4H2,1-3H3

InChI Key

GURUBDWASNDUQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (3.1 g, 22.4 mmol) followed by 2-iodopropane (0.75 mL, 7.5 mmol) were added to a solution of 4-bromo-2-ethyl-phenol (1.5 g, 7.5 mmol) in DMF (10 mL). The mixture was heated at 60° C. for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (hexanes) to give the desired product (1.35 g, 75%). 1H NMR (400 MHz, CDCl3): δ 1.16 (t, J=7.6 Hz, 3 H), 1.32 (d, J=6.1 Hz, 6 H), 2.58 (q, J=7.6 Hz, 2 H), 4.49 (m, 1 H), 6.70 (d, J=8.6 Hz, 1 H), 7.23 (m, 2 H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

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